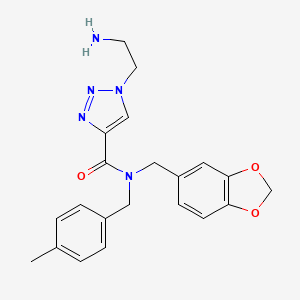

5-(3,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions of aminopyrazoles with aldehydes in acidic media. A study by Bogza et al. (2005) explored the versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives by reacting 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes. The reaction pathway involves initial azomethine derivatives undergoing cyclization similar to the Pictet-Spengler condensation to form intermediate dihydroisoquinolines, which then dehydrogenate to give the final pyrazolo[3,4-c]isoquinoline derivatives (Bogza et al., 2005).

Molecular Structure Analysis

The crystal structure of related pyrazole derivatives reveals insights into the molecular geometry and intermolecular interactions. For instance, Xu and Shi (2011) described the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound with a similar structural motif, highlighting how the aldehydic fragment aligns almost coplanar with the adjacent pyrazole ring, indicating potential structural similarities and orientations in the target compound (Xu & Shi, 2011).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives is influenced by their functional groups and molecular structure. The reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine, depending on the substituent, results in products formed by nucleophilic substitution or condensation followed by hydrolysis. This showcases the compound's versatility in undergoing chemical transformations (Orrego Hernandez et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceutical formulations. While specific data on "5-(3,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" are not directly available, studies on similar compounds provide a foundation for predicting these properties based on molecular structure and substituent effects.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are essential for understanding the behavior of pyrazole derivatives in chemical reactions and their potential applications. The study by Prabhuswamy et al. (2016) on a closely related compound provides insights into the hydrogen bond interactions and stabilization mechanisms, which are relevant for assessing the chemical properties of the target compound (Prabhuswamy et al., 2016).

Scientific Research Applications

Synthesis and Photophysical Properties

Synthetic Approaches and Characterization : A range of studies focuses on the synthesis of novel pyrazole derivatives, exploring diverse synthetic routes and conditions. For instance, research has demonstrated the synthesis of novel pyrazolines and pyrazole chalcones, highlighting methodologies that optimize yields and reaction times. The structural characterization of these compounds typically involves spectroscopic methods, confirming their anticipated structures (Thakrar et al., 2012); (Prasath et al., 2015).

Photophysical Studies : Investigations into the photophysical properties of pyrazole derivatives, such as absorption, emission, and quantum yields, are prominent. These studies often examine the effects of different substituents and solvents on the photophysical behavior, providing insights into potential applications in optoelectronics and as fluorescent probes (Şenol et al., 2020).

Biological Applications

- Antimicrobial and Antioxidant Activities : Some pyrazole derivatives have been evaluated for their biological activities, including antimicrobial and antioxidant properties. For example, novel pyrazole chalcones showed promising antimicrobial activities against various bacterial and fungal strains, as well as moderate antioxidant activities, suggesting their potential as therapeutic agents (Bandgar et al., 2009).

Material Science and Chemosensors

- Chemosensors : The development of pyrazole-based chemosensors for metal ion detection is a growing area of interest. Studies have reported the synthesis of pyrazoline derivatives that act as fluorescent chemosensors, offering selective detection of metal ions such as Fe3+. This highlights the potential of pyrazole derivatives in environmental monitoring and analytical chemistry (Khan, 2020).

properties

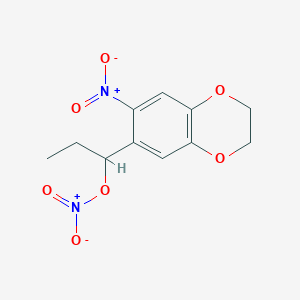

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9-6-11(15(8-16)14-9)10-4-5-12(17-2)13(7-10)18-3/h4-5,7-8,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEJYBMFXRIYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)C2=CC(=C(C=C2)OC)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B4010444.png)

acetic acid](/img/structure/B4010448.png)

![4-ethyl-2-methyl-5-[(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4010472.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4010477.png)

![5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B4010483.png)

![6-methoxy-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B4010497.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}phenylalanine](/img/structure/B4010501.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4010502.png)

![1-isobutyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B4010520.png)

![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl phenylacetate](/img/structure/B4010531.png)